Welcome to the BenchChem Online Store!
molecular formula C9H14N2 B2913290 N-Butylpyridin-4-amine CAS No. 35215-28-2

N-Butylpyridin-4-amine

Cat. No. B2913290
M. Wt: 150.225
InChI Key: ZKROIIKNWZGVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09290502B2

Procedure details

A solution of 4-chloropyridine (2.0 g, 17.6 mmol), 50% butylamine in water (30 mL) was heated at 150° C. in a sealed tube for 24 h. The reaction mixture was evaporated, partitioned between 0.1 N NaOH and CH2Cl2, dried (Na2SO4) and evaporated. Crystallization in ether/petroleum ether 4:1 afforded 2.4 g of the title product 113 as a white powder (LCMS analysis).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH2:8]([NH2:12])[CH2:9][CH2:10][CH3:11]>O>[CH2:8]([NH:12][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1)[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
partitioned between 0.1 N NaOH and CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Crystallization in ether/petroleum ether 4:1

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.